
6-Fluoro-5-methyl isatin
Overview
Description
6-Fluoro-5-methyl isatin is a heterocyclic organic compound with the molecular formula C9H6FNO2 . It belongs to a group of isatins that have been studied for their diverse biological activities.
Synthesis Analysis
The synthesis of this compound involves a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45 . The mixture of isatins was dissolved in 1L 1N aq. NAOH and subsequently 100 ml of 30% aq. H202 was added dropwise, keeping the temperature below 30°C .Molecular Structure Analysis
The molecular weight of this compound is 179.15 . The IUPAC name is 5-fluoro-6-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .Chemical Reactions Analysis
The chemical reactions of this compound involve irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis
The density of this compound is 1.399±0.06 g/cm3 . The pKa value is 8.52±0.20 . It is stored at a temperature of 28 C .Scientific Research Applications
Antiviral and Antibacterial Activities
- Isatin derivatives, including 6-Fluoro-5-methyl isatin, have shown promising results in the treatment of HIV, HCV, M. tuberculosis, and various pathogenic bacteria. These compounds can serve as broad-spectrum chemotherapeutic agents (Sriram, Bal, & Yogeeswari, 2005).
Antifungal and Urease Inhibitory Potential
- Isatin derivatives have displayed significant antifungal and urease inhibitory activities. These findings suggest potential applications in treating fungal infections and urease-related disorders (Ahmad et al., 2016).
Anticonvulsant and Antitumor Activities
- Isatin and its derivatives, including this compound, exhibit a range of biological activities such as anticonvulsant and antitumor effects. These compounds may act as potent antagonists on various receptors and inhibit the growth of tumor cells (Pandeya, Smitha, Jyoti, & Sridhar, 2005).
Molecular Structure Analysis
- Studies on the molecular structure of isatin derivatives, including this compound, have revealed insights into their chemical properties and potential applications in various biological contexts (Belyakov et al., 2018).
α-Glucosidase Inhibitory Activity
- Isatin-thiazole derivatives, including those based on this compound, have shown notable α-glucosidase inhibitory activity, which is significant for potential applications in diabetes management (Xie et al., 2017).
Antimicrobial Activity
- Some isatin derivatives, particularly those with 6-Fluoro-5-methyl substitutions, have been evaluated for their antimicrobial properties against various bacterial and fungal strains (Jarrahpour et al., 2007).
Broad Biological Activities
- The versatility of isatin derivatives, including this compound, extends to a broad range of biological activities like antimicrobial, antitubercular, anticonvulsant, anticancer, and more, suggesting their potential in diverse therapeutic applications (Nath et al., 2020).
Antitubercular Activity
- Specific isatin derivatives have shown remarkable antitubercular activity, highlighting their potential as lead compounds for developing new antitubercular agents (Eldehna et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
6-Fluoro-5-methyl isatin, a derivative of isatin, has been found to exhibit broad-spectrum antiviral properties . The primary targets of this compound are likely to be the enzymes and proteins involved in the life cycle of various viruses.
Mode of Action
It is known that isatin derivatives interact with their targets, leading to changes that inhibit the replication of viruses . The structure-activity relationship suggests that the addition of a fluoro group at the 5th position of the isatin ring enhances its antiviral activity .
Biochemical Pathways
Isatin and its derivatives, including this compound, have been found to affect various biochemical pathways due to their broad-spectrum antiviral properties . They interfere with the life cycle of viruses, disrupting their replication process.
Pharmacokinetics
The molecular weight of 17915 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antiviral properties. It inhibits the replication of various viruses, thereby preventing the spread of viral infections . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use personal protective equipment . These precautions suggest that the compound’s stability and efficacy may be affected by exposure to air, dust, and other environmental factors.
properties
IUPAC Name |
6-fluoro-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAHVRYRKSZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670194 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749240-55-9 | |
| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



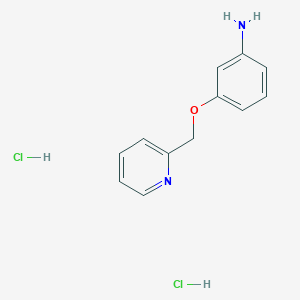
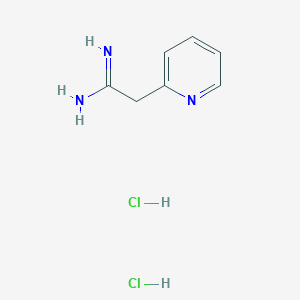

![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)
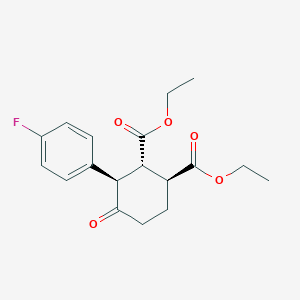
![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)

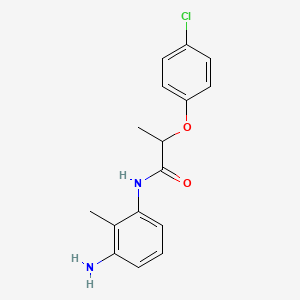

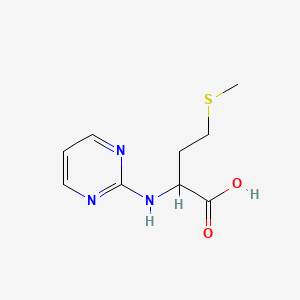
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B1390898.png)